(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid
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Overview
Description
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is a chiral compound with the molecular formula C20H18O8. It is also known as O,O’-Di-p-toluoyl-L-(-)-tartaric acid. This compound is characterized by the presence of two 4-methylbenzoyl groups attached to a butanedioic acid backbone. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid typically involves the esterification of tartaric acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve multiple recrystallization steps or the use of chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid undergoes various types of chemical reactions including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The 4-methylbenzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acylation reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: Tartaric acid and 4-methylbenzoic acid.
Reduction: Corresponding alcohols.
Substitution: New ester derivatives with different acyl groups.
Scientific Research Applications
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Medicine: Investigated for its potential use in drug development and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The presence of the 4-methylbenzoyl groups enhances its binding affinity to hydrophobic pockets in the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinic acid
- O,O’-Di-p-toluoyl-D-(-)-tartaric acid
- O,O’-Di-p-toluoyl-L-(+)-tartaric acid
Uniqueness
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The (2R,3S) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with metal ions and organic molecules further enhances its utility in various applications.
Biological Activity
(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid, also known as O,O’-Di-p-toluoyl-L-(-)-tartaric acid, is a chiral compound with the molecular formula C20H18O8 and a molecular weight of approximately 386.35 g/mol. This compound features two 4-methylbenzoyl groups esterified to a butanedioic acid backbone, which contributes to its unique chemical properties and biological activities. Understanding its biological activity is essential for its applications in organic synthesis and biochemical research.
Chemical Structure and Properties
The structural complexity of this compound allows it to interact with various biological targets. The presence of the 4-methylbenzoyl groups enhances its hydrophobic interactions, making it a suitable candidate for enzyme modulation.
Property | Value |
---|---|
Molecular Formula | C20H18O8 |
Molecular Weight | 386.35 g/mol |
CAS Number | 1308286-11-4 |
The biological activity of this compound primarily involves its interactions with enzymes such as succinate dehydrogenase and fumarase. These interactions can lead to alterations in enzyme activity and metabolic pathways, influencing cellular processes and metabolite levels. The compound can act as both an inhibitor and an activator depending on the specific enzyme and context of use.
Biological Applications
- Enzyme Modulation : The compound has been shown to influence metabolic pathways by modulating the activity of key enzymes.
- Chiral Auxiliary in Synthesis : It is employed in asymmetric synthesis to produce enantiomerically pure compounds, which is critical in pharmaceutical development.
- Potential Therapeutic Uses : Research indicates that it may have applications in drug development due to its ability to interact with biological targets effectively.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Enzyme Interaction Studies : A detailed examination showed that this compound can significantly alter the activity of succinate dehydrogenase, leading to changes in metabolic flux within cells. This was demonstrated using cell-free systems where varying concentrations of the compound were tested against enzyme activity.
- Asymmetric Synthesis Applications : In a series of experiments aimed at optimizing chiral synthesis routes, this compound was utilized as a chiral auxiliary. The results indicated improved yields and selectivity for desired enantiomers in various synthetic pathways.
Properties
CAS No. |
1308286-11-4 |
---|---|
Molecular Formula |
C₂₀H₁₈O₈ |
Molecular Weight |
386.35 |
Synonyms |
(2R, 3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid |
Origin of Product |
United States |
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